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Compound of Interest

Compound Name: Anilopam

Cat. No.: B105834

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilopam is a synthetic opioid analgesic belonging to the benzazepine class of compounds. It
functions as an agonist at y-opioid receptors, indicating its potential for pain management. This
document provides a comprehensive overview of the synthesis, chemical properties, and
mechanism of action of Anilopam, tailored for professionals in drug development and scientific
research. While specific experimental data for Anilopam is limited in publicly available
literature, this guide consolidates the known information and provides logical extrapolations
based on related compounds and general pharmacological principles.

Chemical Properties

Anilopam is chemically classified as a synthetic benzazepine derivative. Its core structure
consists of a substituted benzazepine ring system.

Table 1: Physicochemical Properties of Anilopam
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Property Value Source

4-[2-(7-methoxy-4-methyl-
IUPAC Name 1,2,4,5-tetrahydro-3-

benzazepin-3-yl)ethyl]aniline

Molecular Formula C20H26N20

Molecular Weight 310.43 g/mol

Melting Point 90-92°C

Appearance Solid
Synthesis

A detailed, step-by-step synthesis protocol for Anilopam is not readily available in peer-
reviewed literature. However, based on the general synthesis of substituted 3-benzazepines, a
plausible synthetic route can be proposed. The following workflow outlines a logical synthetic
strategy.

Starting Materials
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Caption: Proposed synthetic workflow for Anilopam.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of Anilopam based on
established methods for analogous compounds. This protocol is for illustrative purposes and
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would require optimization.

Step 1: Bischler-Napieralski Cyclization A substituted phenylacetic acid derivative and N-(p-
aminophenethyl)formamide are reacted in the presence of a dehydrating agent such as
phosphorus pentoxide or polyphosphoric acid at elevated temperatures to yield a
dihydroisoquinoline intermediate.

Step 2: Reduction of the Dihydroisoquinoline The resulting dihydroisoquinoline is reduced to
the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride.

Step 3: N-Alkylation The secondary amine of the tetrahydroisoquinoline is alkylated with a
suitable methylating agent (e.g., methyl iodide) to introduce the N-methyl group.

Step 4: Removal of the Formyl Protecting Group The formyl protecting group on the p-
aminophenethyl moiety is removed under acidic or basic conditions to yield the final product,
Anilopam.

Mechanism of Action

Anilopam is an agonist at p-opioid receptors. These receptors are G-protein coupled receptors
(GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia.

Signaling Pathway

The binding of Anilopam to the p-opioid receptor is expected to trigger the following
intracellular events:
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Caption: Anilopam's p-opioid receptor signaling pathway.

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/product/b105834?utm_src=pdf-body-img
https://www.benchchem.com/product/b105834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Upon binding, Anilopam stabilizes an active conformation of the p-opioid receptor, leading to
the exchange of GDP for GTP on the a-subunit of the associated Gi/o protein. The activated
Gai/o subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular
cyclic AMP (cAMP) levels. The Gy subunit can directly interact with and inhibit voltage-gated
calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly
rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal
excitability. Collectively, these actions at the cellular level produce an analgesic effect.

Table 2: Expected Pharmacological Parameters for Anilopam

Parameter Description Expected Rangel/Effect

Concentration of Anilopam )
o N ) ) Low nM range, typical for
Binding Affinity (Ki) required to occupy 50% of u- o )
o potent opioid agonists.
opioid receptors.

Concentration of Anilopam that
produces 50% of the maximal

ECso (GTPyS Assay) ) o Sub-pM to low nM range.
response in a GTPyS binding

assay.

Maximum efficacy of Anilopam

in stimulating GTPyS binding, High, characteristic of a full or
Emax (GTPyS Assay) ) ) ] ] )

relative to a standard full high-efficacy partial agonist.

agonist.

Concentration of Anilopam that

ICso (CAMP A ) causes 50% inhibition of Correlates with ECso from
50 (C SSa
Y forskolin-stimulated cAMP GTPyS assay.
production.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize y-opioid
receptor agonists like Anilopam.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Anilopam for the p-opioid receptor.
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Caption: Workflow for a radioligand binding assay.
Protocol:
¢ Cell membranes expressing the human p-opioid receptor are prepared.

e Membranes are incubated with a known concentration of a radiolabeled p-opioid receptor
ligand (e.g., [FBH]IDAMGO) and a range of concentrations of Anilopam.

e The incubation is carried out at a specific temperature for a set time to reach equilibrium.

e The reaction is terminated by rapid filtration through glass fiber filters to separate bound from
free radioligand.

o The radioactivity retained on the filters is quantified by liquid scintillation counting.

e The concentration of Anilopam that inhibits 50% of the specific binding of the radioligand
(ICs0) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

GTPyYS Binding Assay

This functional assay measures the ability of Anilopam to activate G-proteins coupled to the p-
opioid receptor.

Protocol:

o Cell membranes expressing the p-opioid receptor are incubated with varying concentrations
of Anilopam.

e Anon-hydrolyzable GTP analog, [**S]GTPyS, is added to the reaction mixture.

o Upon receptor activation by Anilopam, the G-protein binds [3*S]GTPyS.
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e The amount of bound [3*S]GTPyS is quantified, typically by scintillation proximity assay
(SPA) or filtration.

e The data is used to generate a dose-response curve and determine the ECso and Emax
values for Anilopam.

cAMP Assay

This assay measures the functional consequence of Gai/o activation, which is the inhibition of
adenylyl cyclase.

Protocol:

» Whole cells expressing the p-opioid receptor are pre-treated with forskolin to stimulate
adenylyl cyclase and increase intracellular cCAMP levels.

e The cells are then treated with varying concentrations of Anilopam.

e The intracellular cAMP levels are measured using various methods, such as competitive
immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

e The ability of Anilopam to inhibit forskolin-stimulated cAMP production is quantified to
determine its ICso value.

Conclusion

Anilopam is a potent p-opioid receptor agonist with a chemical structure based on the
benzazepine scaffold. While detailed synthetic and pharmacological data are not extensively
published, this guide provides a robust framework for understanding its chemical properties, a
plausible synthetic approach, and its mechanism of action. The provided experimental
protocols offer a starting point for researchers aiming to further characterize Anilopam and
similar compounds in the pursuit of novel analgesic drug development. Further research is
warranted to fully elucidate the therapeutic potential and safety profile of Anilopam.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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